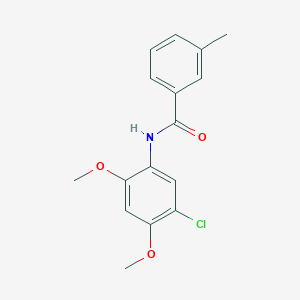
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is a chemical compound characterized by the presence of a bromophenyl group attached to an oxolane-2-carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-bromophenyl)oxolane-2-carboxamide: Similar structure but with the bromine atom in a different position.
N-(4-aminophenyl)oxolane-2-carboxamide: Contains an amino group instead of a bromine atom.
Uniqueness
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the bromine atom in the para position, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7H2,(H,13,14) |
Clave InChI |
FRPLCDWEQRYLHI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canónico |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(diethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B312002.png)



![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-phenylbenzamide](/img/structure/B312013.png)
![Ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B312015.png)





